Comprehensive Technical Guide on the Chemical Properties and Reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde
Comprehensive Technical Guide on the Chemical Properties and Reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde
Executive Summary
4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized, multi-reactive ortho-hydroxybenzaldehyde (salicylaldehyde) derivative. Characterized by a unique substitution pattern—an aldehyde group, a phenolic hydroxyl, a sterically demanding methyl group, and a halogen (chlorine)—this molecule serves as a versatile building block in advanced organic synthesis, coordination chemistry, and drug discovery. This whitepaper elucidates the causality behind its chemical behavior, detailing structural dynamics, core reactivity pathways, and field-proven experimental protocols.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of 4-chloro-2-hydroxy-3-methylbenzaldehyde is heavily dictated by the interplay of intramolecular hydrogen bonding and substituent effects[1]. The proximity of the 2-hydroxyl group to the 1-formyl group facilitates a strong intramolecular hydrogen bond, which stabilizes the planar conformation of the molecule and slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehydes[1].
Furthermore, the 3-methyl group exerts a +I (inductive) effect, increasing the electron density on the adjacent hydroxyl oxygen, while simultaneously providing steric shielding. The 4-chloro substituent introduces a -I effect, modulating the overall electron density of the aromatic ring and providing a handle for transition-metal-catalyzed cross-coupling.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| CAS Number | 55289-23-1 |
| Molecular Formula | C8H7ClO2[2] |
| Molecular Weight | 170.59 g/mol [3] |
| Physical Form | Solid powder |
| Melting Point | 61-62 °C |
| SMILES | CC1=C(Cl)C=CC(C=O)=C1O[2] |
| Reactive Sites | Formyl (-CHO), Phenolic (-OH), Aryl Chloride (-Cl) |
Core Chemical Reactivity & Mechanistic Pathways
Aldehyde Condensation & Schiff Base Formation
The formyl group readily undergoes nucleophilic addition by primary amines to form hemiaminal intermediates, which subsequently dehydrate to yield azomethine (C=N) linkages, commonly known as Schiff bases. The presence of the ortho-hydroxyl group is critical here; it participates in tautomerization (enol-imine to keto-enamine) and acts as a bidentate N,O-donor ligand when complexed with transition metals (e.g., Ni(II), Cu(II), Cd(II))[4]. Modern green chemistry protocols leverage microwave irradiation in aqueous media to accelerate this condensation, significantly reducing reaction times and eliminating the need for toxic organic solvents[5].
Palladium-Catalyzed Cross-Coupling
While aryl chlorides are traditionally less reactive than aryl bromides or iodides in cross-coupling reactions, the 4-chloro position can undergo Suzuki-Miyaura coupling with arylboronic acids when activated by electron-rich, sterically bulky palladium-phosphine catalysts. This allows for the synthesis of highly substituted biphenyl-based salicylaldehydes, which are valuable in materials science and asymmetric catalysis[6].
Cross-McMurry Couplings & Benzofuran Synthesis
Substituted salicylaldehydes are excellent precursors for 2-arylbenzofurans. A selective cross-McMurry coupling between 4-chloro-2-hydroxy-3-methylbenzaldehyde and an aromatic aldehyde yields an ortho-vinylphenol intermediate. Subsequent oxidative cyclization (often utilizing I₂/K₂CO₃) rapidly constructs the benzofuran core, a privileged scaffold in medicinal chemistry[7].
Reactivity Pathways Visualization
Synthetic utility and multi-site reactivity pathways of 4-Chloro-2-hydroxy-3-methylbenzaldehyde.
Experimental Methodologies & Protocols
Protocol 1: Microwave-Assisted Synthesis of a Schiff Base Ligand
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Causality & Validation: Microwave irradiation ensures rapid dielectric heating, driving the dehydration of the hemiaminal intermediate[5]. The protocol is self-validating; the conversion is visually confirmed by the precipitation of the highly conjugated, colored Schiff base, and analytically validated by the disappearance of the aldehyde C=O stretch (~1650 cm⁻¹) and the emergence of the azomethine C=N stretch (~1610 cm⁻¹) in FT-IR[4].
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Preparation: In a microwave-safe reaction vessel, suspend 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 equiv, 4.0 mmol) and the desired primary aromatic amine (1.0 equiv, 4.0 mmol) in 10 mL of distilled water.
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Irradiation: Subject the mixture to microwave irradiation at 200 W for 1 to 2 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.
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Isolation: Upon completion, cool the reaction vessel to room temperature. The Schiff base will precipitate as a crystalline solid.
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Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot methanol to yield the pure azomethine ligand.
Protocol 2: Selective O-Alkylation (Etherification) Workflow
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Causality & Validation: The 2-hydroxyl group is sterically hindered by the 3-methyl group and stabilized by intramolecular H-bonding. Therefore, a moderately strong base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) are required to fully deprotonate the phenol and disrupt the H-bond, generating a reactive phenoxide nucleophile.
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Deprotonation: Dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 equiv) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to form the phenoxide ion.
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Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise. Elevate the temperature to 60 °C and stir for 4-6 hours.
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Quenching & Extraction: Quench the reaction by pouring the mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3x).
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Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Validation: Confirm the product via ¹H-NMR by observing the disappearance of the phenolic -OH proton (typically at ~11 ppm) and the appearance of the new alkyl protons.
References
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Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media Source: SciSpace URL:[Link]
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Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes Source: PMC (National Institutes of Health) URL:[Link]
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A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Benzaldehyde,3-hydroxy-4-methyl-Molbase [molbase.com]
- 4. ikm.org.my [ikm.org.my]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
